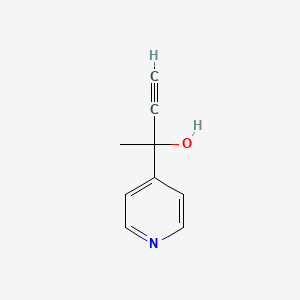

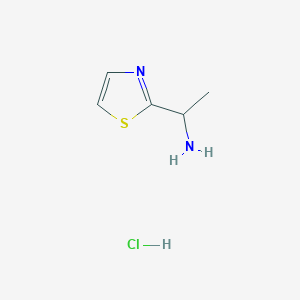

![molecular formula C14H15N5 B2625212 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 127710-41-2](/img/structure/B2625212.png)

4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline” is a compound that has been studied for its potential applications in the field of medicine. It has been found to efficiently block cancer-associated transcriptional changes by targeting genes that are highly enriched with BRD4 and histone acetylation marks . This suggests that BD1-selective targeting could be an effective and safe therapeutic strategy against leukemia .

Synthesis Analysis

The synthesis of “4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline” involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

Chemical Reactions Analysis

In terms of chemical reactions, “4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline” has been found to exhibit anti-proliferative activities when tested against MCF-7 and HepG2 cell lines . This suggests that it may interact with biological systems in a way that inhibits the growth of these cells.

Applications De Recherche Scientifique

Anticancer Activity

This compound and its derivatives have shown promising anticancer activities. They have been evaluated against HepG2, HCT-116, and MCF-7 cancer cell lines. The compound 12d was found to be the most potent derivative against these cell lines . The compounds have been found to intercalate DNA, which is a key mechanism of action for many anticancer drugs .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties. Some derivatives of the compound have shown strong in vitro activity against Staphylococcus aureus and Escherichia coli . This suggests potential use in the treatment of bacterial infections.

Antiviral Activity

Some derivatives of the compound have shown promising antiviral activity. For instance, compound 8b has been found to exhibit antiviral properties . This suggests potential use in the treatment of viral infections.

DNA Intercalation

The compound and its derivatives have been found to intercalate DNA . DNA intercalation is a process where a molecule is inserted between the base pairs of DNA. This property is often associated with anticancer and antimicrobial activities.

A2B Receptor Antagonism

The compound and its derivatives have been found to act as potential A2B receptor antagonists . A2B receptors are associated with various physiological and pathological conditions, including tumors and ischemia. Antagonism of these receptors could have therapeutic benefits .

Potential Use in Drug Design

Due to its various biological activities, the compound could serve as a template for the design and optimization of new drugs. For instance, its anticancer activity could be leveraged to develop more potent anticancer analogs .

Orientations Futures

The future directions for “4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline” could involve further exploration of its potential applications in medicine, particularly in the treatment of cancer . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

Propriétés

IUPAC Name |

4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5/c1-4-8-18(9-5-1)13-14-17-15-10-19(14)12-7-3-2-6-11(12)16-13/h2-3,6-7,10H,1,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQDVRSIYUFYON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

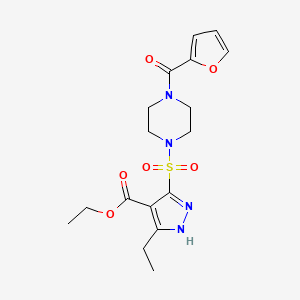

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2625132.png)

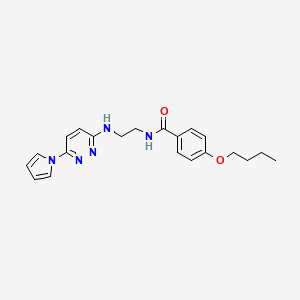

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2625138.png)

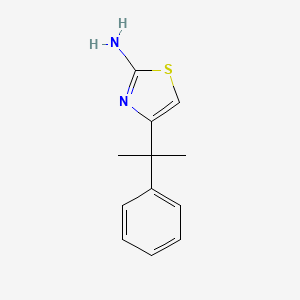

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-cyclohexylacetamide](/img/structure/B2625140.png)

![N-benzyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2625144.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2625146.png)

![6-Benzyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2625147.png)